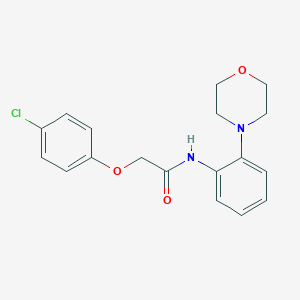

![molecular formula C18H11FN2O3 B251681 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, also known as Fura-2, is a fluorescent dye that is commonly used in scientific research. It is a synthetic compound that belongs to the benzoxazole family and is widely used in various biochemical and physiological experiments.

Mecanismo De Acción

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide works by binding to calcium ions, which causes a conformational change in its structure. This change results in a shift in the excitation and emission spectra of the dye, allowing researchers to monitor changes in calcium levels in real-time. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has a high affinity for calcium ions and can detect changes in calcium levels in the nanomolar range.

Biochemical and Physiological Effects:

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has several biochemical and physiological effects. It is a highly sensitive calcium indicator that can detect changes in calcium levels in real-time. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has a high affinity for calcium ions and can detect changes in calcium levels in the nanomolar range. It is also non-toxic to cells and has minimal effects on cellular function, making it an ideal tool for studying calcium signaling in living cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has several advantages for lab experiments. It is a highly sensitive calcium indicator that can detect changes in calcium levels in real-time. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has a high affinity for calcium ions and can detect changes in calcium levels in the nanomolar range. It is also non-toxic to cells and has minimal effects on cellular function, making it an ideal tool for studying calcium signaling in living cells.

However, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide also has some limitations. It requires a specialized fluorescence microscope or spectrofluorometer to detect changes in fluorescence intensity. It is also sensitive to pH changes, which can affect its fluorescence intensity. Additionally, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is not suitable for long-term experiments, as it can be photobleached over time.

Direcciones Futuras

There are several future directions for the use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in scientific research. One potential application is the development of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide-based biosensors for the detection of other ions, such as magnesium and zinc. Another potential application is the use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in combination with other calcium indicators to study calcium signaling in more detail. Additionally, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide could be used in combination with other imaging techniques, such as confocal microscopy and electron microscopy, to provide a more comprehensive understanding of cellular function.

Métodos De Síntesis

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide involves several steps, including the condensation of 2-fluoroaniline with salicylaldehyde, followed by the cyclization of the resulting Schiff base with ethyl chloroformate. The final product is obtained by the reaction of the resulting benzoxazole with furfurylamine. The purity of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide can be increased by recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is widely used in scientific research, particularly in the field of cellular imaging. It is a popular calcium indicator that is used to measure intracellular calcium levels in various cell types. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide works by binding to calcium ions, which causes a change in its fluorescence intensity. This change can be measured using a fluorescence microscope or a spectrofluorometer, allowing researchers to monitor changes in calcium levels in real-time. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is also used in other applications, such as the detection of zinc ions and the measurement of pH levels.

Propiedades

Fórmula molecular |

C18H11FN2O3 |

|---|---|

Peso molecular |

322.3 g/mol |

Nombre IUPAC |

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |

InChI |

InChI=1S/C18H11FN2O3/c19-13-5-2-1-4-12(13)18-21-14-10-11(7-8-15(14)24-18)20-17(22)16-6-3-9-23-16/h1-10H,(H,20,22) |

Clave InChI |

KDVFQNOKIVNOAB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F |

SMILES canónico |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

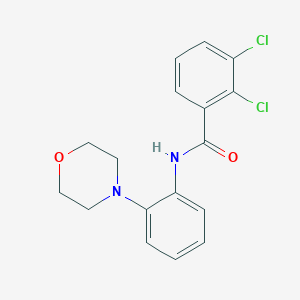

![4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251599.png)

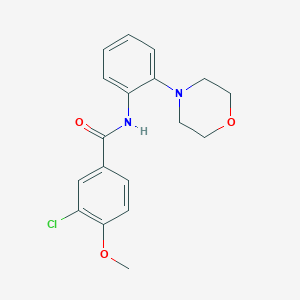

![2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251600.png)

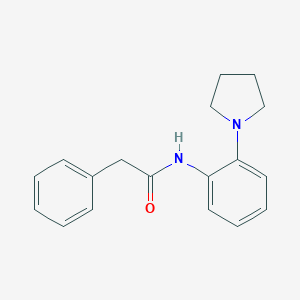

![2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251601.png)

![2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B251602.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B251603.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)

![2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)

![N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)

![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)

![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)